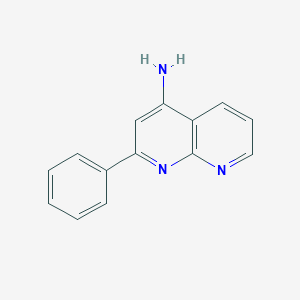
5-iodo-1-pentyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-pentyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of an iodine atom at the 5th position and a pentyl group at the 1st position of the indole ring, along with two keto groups at the 2nd and 3rd positions.
Méthodes De Préparation
The synthesis of 5-iodo-1-pentyl-1H-indole-2,3-dione typically involves the iodination of 1-pentyl-1H-indole-2,3-dione. One common method includes the reaction of indole-2,3-dione with iodine monochloride in the presence of acetic acid and ethanol under reflux conditions . The reaction mixture is then cooled, and the product is filtered and purified.
Analyse Des Réactions Chimiques
5-Iodo-1-pentyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Iodo-1-pentyl-1H-indole-2,3-dione has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: The compound’s derivatives are explored for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-iodo-1-pentyl-1H-indole-2,3-dione involves its interaction with various molecular targets. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the derivative .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-iodo-1-pentyl-1H-indole-2,3-dione include:
1H-Indole-2,3-dione (Isatin): A parent compound with similar structural features but without the iodine and pentyl groups.
5-Iodo-1H-indole-2,3-dione: Lacks the pentyl group but has the iodine atom at the 5th position.
1-Pentyl-1H-indole-2,3-dione: Lacks the iodine atom but has the pentyl group at the 1st position. The uniqueness of this compound lies in the combination of the iodine and pentyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H14INO2 |
|---|---|
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
5-iodo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14INO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
CZICQSMTCLPYAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)

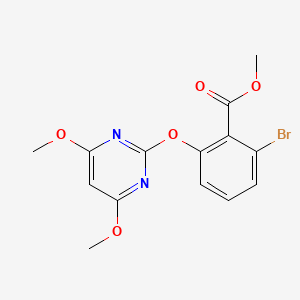

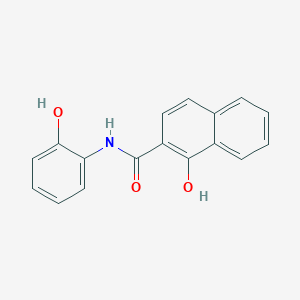
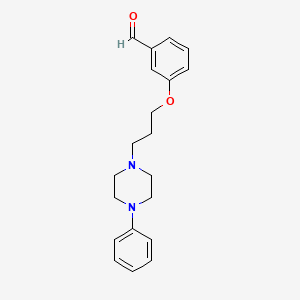


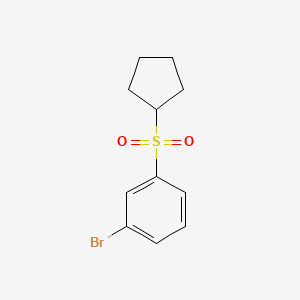
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
